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An In-depth Technical Guide to Understanding the Role of ML347 in BMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML347, a potent and selective

small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details

the mechanism of action, quantitative biochemical and cellular data, and key experimental

protocols for utilizing ML347 as a research tool to investigate BMP signaling in various

biological contexts.

Introduction to the BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the

Transforming Growth Factor-β (TGF-β) superfamily, playing diverse and critical roles in

embryonic development, tissue homeostasis, and various disease processes.[1][2] The

pathway is initiated when a dimeric BMP ligand binds to a complex of two types of

transmembrane serine/threonine kinase receptors: Type I and Type II.[1][3][4] There are four

BMP Type I receptors (ALK1, ALK2, ALK3, and ALK6) and three Type II receptors (BMPRII,

ActRIIa, ActRIIb).

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the

Type I receptor kinase. The activated Type I receptor then phosphorylates the receptor-

regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These

phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then
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translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor,

regulating the expression of BMP target genes.

ML347: A Selective Inhibitor of ALK1 and ALK2
ML347 (also known as LDN 193719) is a small molecule inhibitor derived from the

pyrazolo[1,5-a]pyrimidine scaffold of Dorsomorphin. It was developed as a highly potent and

selective inhibitor of the BMP Type I receptors, Activin Receptor-Like Kinase 1 (ALK1) and

ALK2 (also known as ACVR1). Its high selectivity for ALK1/ALK2 over other BMP Type I

receptors like ALK3 and ALK6, as well as other related kinases, makes it an invaluable tool for

dissecting the specific roles of ALK1/ALK2-mediated signaling pathways.

Mechanism of Action
ML347 functions as an ATP-competitive inhibitor of the ALK1 and ALK2 receptor kinases. By

binding to the kinase domain of these receptors, it prevents the phosphorylation and

subsequent activation of downstream SMAD1/5/8 proteins. This action effectively blocks the

canonical BMP signaling cascade at its early stages. The high selectivity of ML347 for ALK2

over ALK3 is a key feature, allowing researchers to distinguish biological processes mediated

by these different receptors.
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BMP signaling pathway and the inhibitory action of ML347.

Quantitative Data for ML347
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The potency and selectivity of ML347 have been characterized through various biochemical

and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity (IC₅₀) of ML347
Target Kinase Assay Type IC₅₀ (nM) Reference

ALK2 (ACVR1) Cell-free kinase assay 32

ALK1 (ACVRL1) Cell-free kinase assay 46

BMP4 Signaling
Cell-based reporter

assay
152

BMP-responsive cells C2C12BRA cell assay 15

Table 2: Selectivity Profile of ML347
Kinase IC₅₀ (nM)

Selectivity vs.
ALK2 (>fold)

Reference

ALK2 32 -

ALK3 10,800 >300

ALK6 9,830 >300

VEGFR2 (KDR) 19,700 >400

ALK4 >100,000 >3,000

ALK5 >100,000 >3,000

BMPR2 >100,000 >3,000

TGFBR2 >100,000 >3,000

AMPK >100,000 >3,000

Table 3: Physicochemical and Pharmacokinetic
Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Species Reference

Molecular Weight 352.39 g/mol N/A

Formula C₂₂H₁₆N₄O N/A

Solubility (DMSO) Up to 20 mM N/A

Plasma Protein

Binding
High (Fu ~0.01-0.015) Human, Rat, Mouse

Hepatic Microsome

Clearance
High Human, Mouse

Hepatic Microsome

Clearance
Moderate/High Rat

Experimental Protocols
ML347 can be used in a variety of assays to probe BMP signaling. Below are methodologies

for key experiments.

In Vitro Kinase Assay
This assay directly measures the ability of ML347 to inhibit the kinase activity of a purified

receptor protein.

Objective: To determine the IC₅₀ of ML347 against specific kinases (e.g., ALK1, ALK2,

ALK3).

Materials: Purified recombinant kinase domains, kinase-specific substrate (e.g., a generic

peptide), ³³P-γ-ATP or fluorescently-labeled ATP analog, ML347, Staurosporine (as a

control), kinase assay buffer.

Protocol:

Prepare serial dilutions of ML347. A common starting concentration is 30 µM with 3-fold

serial dilutions.
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In a reaction plate, combine the purified kinase, the specific substrate, and the appropriate

concentration of ML347 or control.

Initiate the kinase reaction by adding ATP (e.g., 10 µM).

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

Terminate the reaction.

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves

capturing the substrate on a filter and measuring radioactivity. For fluorescence-based

assays, measure the change in fluorescence polarization or intensity.

Plot the percentage of inhibition against the logarithm of ML347 concentration and fit the

data to a dose-response curve to calculate the IC₅₀ value.

BMP-Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the BMP pathway in response to

stimulation and inhibition.

Objective: To determine the functional IC₅₀ of ML347 in a cellular context.

Cell Line: C2C12 cells stably transfected with a BMP-responsive element (BRE) driving the

expression of a reporter gene like firefly luciferase (C2C12BRA cells).

Protocol:

Seed C2C12BRA cells into 96-well plates and allow them to attach overnight.

Pre-incubate the cells with various concentrations of ML347 for 1-2 hours.

Stimulate the cells with a BMP ligand, typically BMP4 (e.g., 50 ng/mL), for a defined period

(e.g., 16 hours).

Lyse the cells using a suitable lysis buffer.
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Measure the luciferase activity in the cell lysates using a luciferase assay system (e.g.,

Steady-Glo).

Normalize the luciferase results to cell viability, which can be measured using an assay

like CellTiter-Glo.

Calculate the percentage of inhibition for each ML347 concentration relative to the BMP4-

stimulated control and determine the IC₅₀.
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Workflow for a BMP-responsive luciferase reporter assay.

SMAD1/5/8 Phosphorylation Assay (In-Cell Western)
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This assay directly quantifies the level of phosphorylated SMAD1/5/8 within cells, providing a

direct measure of pathway inhibition.

Objective: To measure the dose-dependent inhibition of BMP-induced SMAD1/5/8

phosphorylation by ML347.

Protocol:

Culture cells in a 96-well plate.

Treat cells with varying concentrations of ML347, followed by stimulation with a BMP

ligand.

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton

X-100).

Incubate the cells with a primary antibody specific for phosphorylated SMAD1/5/8.

Incubate with an infrared-labeled secondary antibody.

Use a second antibody for a housekeeping protein (e.g., GAPDH) with a different infrared

dye for normalization.

Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

Calculate the ratio of phospho-SMAD signal to the normalization protein signal to

determine the level of inhibition.

Conclusion
ML347 is a potent, well-characterized, and highly selective inhibitor of the BMP Type I

receptors ALK1 and ALK2. Its unprecedented selectivity against ALK3 makes it a superior

chemical probe compared to earlier-generation inhibitors like Dorsomorphin for isolating and

studying the specific biological functions of ALK1 and ALK2. The quantitative data and

experimental protocols provided in this guide offer a solid foundation for researchers, scientists,

and drug development professionals to effectively utilize ML347 in their investigations of BMP

signaling in health and disease.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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